molecular formula C9H10O3 B12944467 Methyl 1-methyl-4-oxocyclohexa-2,5-diene-1-carboxylate CAS No. 62680-14-2

Methyl 1-methyl-4-oxocyclohexa-2,5-diene-1-carboxylate

Cat. No.: B12944467
CAS No.: 62680-14-2
M. Wt: 166.17 g/mol
InChI Key: BNFRKSGZHQBUBR-UHFFFAOYSA-N
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Description

Methyl 1-methyl-4-oxocyclohexa-2,5-diene-1-carboxylate is an organic compound with the molecular formula C9H10O3 and a molecular weight of 166.177 g/mol . This compound is known for its unique structure, which includes a cyclohexadiene ring with a carboxylate ester and a ketone functional group. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 1-methyl-4-oxocyclohexa-2,5-diene-1-carboxylate typically involves the reaction of cyclohexadiene derivatives with methylating agents under controlled conditions. One common method involves the use of methyl iodide and a base such as potassium carbonate to methylate the cyclohexadiene derivative .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: Methyl 1-methyl-4-oxocyclohexa-2,5-diene-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Methyl 1-methyl-4-oxocyclohexa-2,5-diene-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 1-methyl-4-oxocyclohexa-2,5-diene-1-carboxylate involves its interaction with various molecular targets. The compound’s functional groups, such as the ketone and ester, allow it to participate in a range of chemical reactions. These interactions can influence biological pathways and processes, making it a valuable compound for research .

Comparison with Similar Compounds

  • Methyl 4-oxocyclohexane-1-carboxylate
  • Methyl 1-methylcyclohexa-2,5-diene-1-carboxylate
  • Methyl 4-((3,5-di-tert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)methyl)benzoate

Comparison: Methyl 1-methyl-4-oxocyclohexa-2,5-diene-1-carboxylate is unique due to its specific arrangement of functional groups, which imparts distinct reactivity and properties. Compared to similar compounds, it offers a balance of stability and reactivity, making it suitable for various applications in research and industry .

Properties

CAS No.

62680-14-2

Molecular Formula

C9H10O3

Molecular Weight

166.17 g/mol

IUPAC Name

methyl 1-methyl-4-oxocyclohexa-2,5-diene-1-carboxylate

InChI

InChI=1S/C9H10O3/c1-9(8(11)12-2)5-3-7(10)4-6-9/h3-6H,1-2H3

InChI Key

BNFRKSGZHQBUBR-UHFFFAOYSA-N

Canonical SMILES

CC1(C=CC(=O)C=C1)C(=O)OC

Origin of Product

United States

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